2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

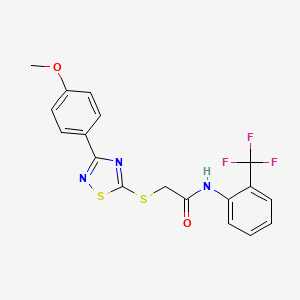

The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide features a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a thioether linkage to an acetamide moiety. This structure combines a heterocyclic scaffold with aromatic and electron-withdrawing substituents, common in medicinal chemistry for targeting enzymes or receptors. Below, we compare this compound with structurally related analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S2/c1-26-12-8-6-11(7-9-12)16-23-17(28-24-16)27-10-15(25)22-14-5-3-2-4-13(14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWCIDZHDHNAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a derivative of the 1,3,4-thiadiazole class, recognized for its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a thiadiazole ring substituted with a methoxyphenyl group and an acetamide moiety linked to a trifluoromethylphenyl group. This unique structure suggests significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.

Biological Activity Overview

-

Cytotoxic Properties :

- Thiadiazole derivatives have been extensively studied for their anticancer effects. The specific compound has shown promising cytotoxic effects against various cancer cell lines. For example:

- A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines demonstrated significant growth inhibition with varying IC50 values .

- A related study indicated that thiadiazole derivatives can inhibit the growth of human cancer cell lines such as SK-MEL-2 (skin cancer) and HCT15 (colon cancer), with some compounds achieving IC50 values as low as 4.27 µg/mL against SK-MEL-2 .

- Thiadiazole derivatives have been extensively studied for their anticancer effects. The specific compound has shown promising cytotoxic effects against various cancer cell lines. For example:

-

Mechanism of Action :

- The mechanism of action for thiadiazole derivatives typically involves interactions with cellular targets that are crucial for proliferation and survival pathways. Specific mechanisms may include:

-

Antimicrobial Activity :

- Compounds within this class have also exhibited antimicrobial properties. For instance, certain derivatives have been shown to inhibit the growth of various fungi by disrupting their membrane integrity.

Table 1: Summary of Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 10 | |

| Compound B | MDA-MB-231 | 15 | |

| Compound C | SK-MEL-2 | 4.27 | |

| Compound D | HCT15 | 20 |

Detailed Research Findings

- Cytotoxic Evaluation : In vitro studies have consistently shown that thiadiazole derivatives exhibit significant cytotoxicity across multiple cancer cell lines. For example, a study evaluated the anticancer activity of several derivatives, revealing that modifications to the thiadiazole structure could enhance potency against specific cancers .

- Structure-Activity Relationship (SAR) : Research has indicated that the nature of substituents on the thiadiazole ring significantly influences biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl has been associated with increased anticancer efficacy.

- Potential Applications : Beyond anticancer properties, these compounds are being explored for their anti-inflammatory and anticonvulsant activities. The inhibition of enzymes such as monoamine oxidase A (MAO-A) suggests potential applications in treating neuropsychiatric disorders.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead candidate for drug development due to its biological activities:

- Antimicrobial Properties : Studies suggest that thiadiazole derivatives exhibit significant antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary research indicates that compounds containing thiadiazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Material Science

The unique structural features of this compound make it suitable for applications in material science:

- Organic Electronics : The incorporation of trifluoromethyl groups can enhance the electronic properties of materials used in organic semiconductors.

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored properties for specific applications.

Research has demonstrated that compounds similar to 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can interact with specific molecular targets:

- Enzyme Inhibition : Studies have shown potential inhibition of enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties .

- Receptor Modulation : The compound may modulate receptor activities, impacting various signaling pathways within cells.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of similar thiadiazole compounds. The findings indicated that these compounds could significantly reduce tumor growth in vitro by inducing apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of thiadiazole derivatives against resistant bacterial strains. The results showed promising antibacterial activity, making these compounds potential candidates for developing new antibiotics.

Comparison with Similar Compounds

Heterocyclic Core Variations

The 1,2,4-thiadiazole core in the target compound is critical for electronic and steric interactions. Replacing it with a 1,2,4-triazole (as in ) alters hydrogen-bonding capacity and ring strain:

- Allyl and phenyl substituents may enhance hydrophobic interactions but reduce solubility .

- : Triazole analog with 3-methylphenyl and p-tolylthio groups

Key Insight : Thiadiazole derivatives generally exhibit higher thermal stability and stronger dipole moments than triazoles, influencing binding to polar enzyme active sites .

Substituent Modifications on the Heterocycle

The 3-(4-methoxyphenyl) group in the target compound contributes to π-π stacking and electron-donating effects. Variations include:

Table 1: Substituent Effects on Physicochemical Properties

*Predicted using ChemAxon software.

Acetamide Group Variations

The 2-(trifluoromethyl)phenyl acetamide in the target compound is a hallmark of protease and kinase inhibitors. Analogs with modified aryl groups include:

Q & A

Basic: What are the key synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to attach the thiadiazole moiety to the acetamide backbone.

- Coupling reactions under inert atmospheres (e.g., nitrogen) using solvents like DMF or dichloromethane .

- Temperature control (room temperature to reflux) and catalysts such as potassium carbonate (K₂CO₃) to enhance yield .

Optimization includes monitoring via TLC to track reaction progress and adjusting solvent polarity to isolate intermediates .

Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity. For example, the trifluoromethyl group shows distinct ¹⁹F coupling in ¹H NMR .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .

- X-ray Crystallography: Resolves 3D conformation and bond angles, critical for crystallinity studies .

Basic: What are the defining structural features influencing its reactivity?

Methodological Answer:

- The 1,2,4-thiadiazole core contributes to π-π stacking and hydrogen-bonding interactions, affecting solubility and bioactivity .

- The trifluoromethylphenyl group enhances metabolic stability and lipophilicity, confirmed by logP calculations .

- The thioether linkage (-S-) between thiadiazole and acetamide is prone to oxidation, requiring inert storage conditions .

Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Methodological Answer:

- Comparative analysis of analogs (e.g., replacing 4-methoxyphenyl with halogenated aryl groups) reveals trends in antimicrobial or anticancer activity .

- Molecular docking predicts binding affinity to targets (e.g., kinase enzymes), guiding substituent modifications .

- In vitro assays (e.g., MIC tests for antimicrobial activity) validate computational predictions, with dose-response curves quantifying potency .

Advanced: How can computational methods predict reaction pathways or biological interactions?

Methodological Answer:

- Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable reaction pathways .

- Molecular dynamics simulations assess protein-ligand interactions, highlighting key residues for binding .

- Machine learning analyzes historical reaction data to recommend optimal solvents/catalysts, reducing trial-and-error .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility checks: Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .

- Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

- Dose-response reevaluation: Confirm activity thresholds and assess cytotoxicity to distinguish true efficacy from artifacts .

Advanced: What strategies optimize reaction yields and purity for scaled synthesis?

Methodological Answer:

- Solvent screening: Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while EtOAc/hexane mixtures enhance crystallization .

- Catalyst tuning: Transition-metal catalysts (e.g., Pd/C) accelerate coupling reactions, monitored by GC-MS for byproduct detection .

- Flow chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions in multi-step syntheses .

Advanced: What methodologies assess in vivo toxicity and pharmacokinetics?

Methodological Answer:

- Rodent models: Administer compound orally/intravenously to measure LD₅₀ and bioaccumulation in organs (e.g., liver, kidneys) .

- HPLC-MS/MS: Quantify plasma concentrations over time to calculate half-life and clearance rates .

- Metabolite profiling: Identify Phase I/II metabolites using liver microsomes to predict detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.